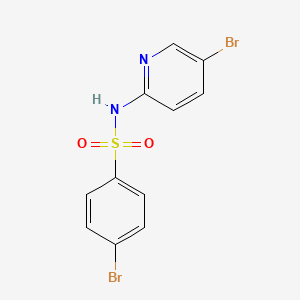![molecular formula C14H14BrN3O B4286042 N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
描述
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea involves its ability to selectively inhibit the activity of specific enzymes and proteins. This compound achieves this by binding to the active site of the target enzyme or protein, thereby preventing its normal function. The selectivity of this compound for specific enzymes and proteins is due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the target protein.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific enzyme or protein that it targets. For example, this compound has been shown to inhibit the activity of PKC, which can lead to decreased cell growth and increased apoptosis. This compound has also been shown to inhibit the activity of SHP-1, which can lead to increased immune cell function.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in various biological processes without affecting other cellular processes. However, one of the limitations of using this compound is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea. One area of research could focus on developing more efficient synthesis methods for this compound, which would allow for larger quantities of the compound to be produced. Another area of research could focus on identifying new enzymes and proteins that this compound can target, which could lead to new insights into various biological processes. Finally, future research could focus on developing new derivatives of this compound that have improved selectivity and potency for specific enzymes and proteins.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biological processes. Its selectivity for specific enzymes and proteins makes it a valuable tool for studying the role of these molecules in various physiological processes. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new insights into the role of enzymes and proteins in various biological processes.
科学研究应用
N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been used in a variety of scientific research applications. One of the most common uses of this compound is as a tool for studying protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes.
In addition to its use in studying PKC signaling pathways, this compound has also been used to study the role of other enzymes and proteins in various biological processes. For example, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase SHP-1, which plays a critical role in regulating immune cell function. This compound has also been used to study the role of the enzyme carbonic anhydrase in various physiological processes.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDHHKAIKMLHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)



![N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286038.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286063.png)
![N-butyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286064.png)